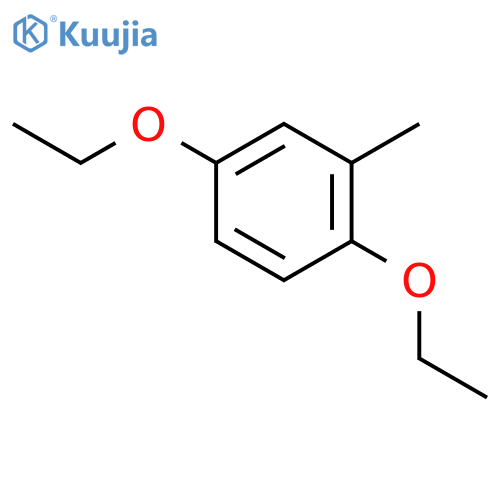Cas no 41901-72-8 (2 5-DIETHOXYTOLUENE 97)

2 5-DIETHOXYTOLUENE 97 structure
商品名:2 5-DIETHOXYTOLUENE 97
2 5-DIETHOXYTOLUENE 97 化学的及び物理的性質
名前と識別子
-
- 2 5-DIETHOXYTOLUENE 97
- 1,4-Diethoxy-2-methylbenzene
- 2,5-DIETHOXY TOLUENE
- 1,4-diethoxy-2-methyl-benzene
- 1,4-Diethoxy-2-methylbenzol
- 2,5-(OEt)2(Me)C6H3
- 2,5-Diaethoxy-toluol
- 2,5-diethoxy-toluene
- 2,5-Diethoxytoluol
- 591440_ALDRICH
- ACMC-20aoaz
- CTK8C6111
- I01-17636
- SureCN1911836
- 2,5-Diethoxytoluene
- DTXSID00493514
- 2 5-DIETHOXYTOLUENE 97
- AKOS015889034
- 2,5-Diethoxytoluene, 97%
- YIFVHORAWWWSQT-UHFFFAOYSA-N
- 41901-72-8
- SCHEMBL1911836
-
- MDL: MFCD05664281
- インチ: InChI=1S/C11H16O2/c1-4-12-10-6-7-11(13-5-2)9(3)8-10/h6-8H,4-5H2,1-3H3
- InChIKey: YIFVHORAWWWSQT-UHFFFAOYSA-N
- ほほえんだ: CCOC1=CC(=C(C=C1)OCC)C
計算された属性
- せいみつぶんしりょう: 180.11508
- どういたいしつりょう: 180.115029749g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 136
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 18.5Ų
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: 無色液体
- 密度みつど: 0.975 g/mL at 25 °C(lit.)
- ゆうかいてん: 24-25 °C (lit.)
- ふってん: 248°C (estimate)
- フラッシュポイント: 華氏温度:>230°f
摂氏度:>110°c - 屈折率: n20/D 1.5060(lit.)
- PSA: 18.46
- ようかいせい: 使用できません
2 5-DIETHOXYTOLUENE 97 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-231095-1 g |
2,5-Diethoxytoluene, |
41901-72-8 | 1g |
¥211.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-231095-1g |
2,5-Diethoxytoluene, |
41901-72-8 | 1g |
¥211.00 | 2023-09-05 |
41901-72-8 (2 5-DIETHOXYTOLUENE 97) 関連製品
- 35355-33-0(4-Methoxy-2,3-dimethylphenol)
- 14786-82-4(4-Methoxy-3-methylphenol)
- 24599-58-4(1,4-Dimethoxy-2-methylbenzene)
- 20469-61-8(1-Methoxy-2,3,5-trimethylbenzene)
- 2944-49-2(2,3-Dimethylanisole)
- 1706-11-2(2-methoxy-1,4-dimethylbenzene)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
